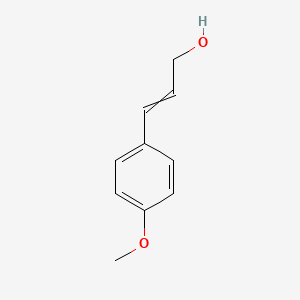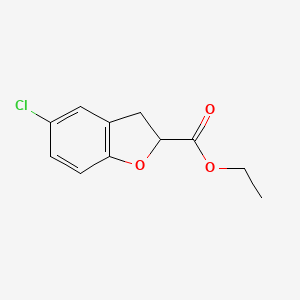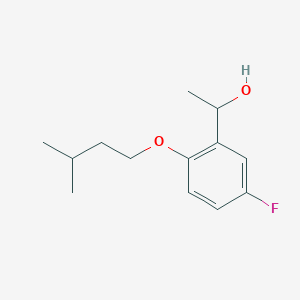
methyl 5,6-dibromo-1H-indole-3-carboxylate
描述
Methyl 5,6-dibromo-1H-indole-3-carboxylate is a marine-derived natural product found in the sponge species Smenospongia . This compound belongs to the indole family, which is known for its significant biological activities and presence in various natural products and drugs . Indole derivatives have been extensively studied due to their diverse pharmacological properties, including antiviral, anti-inflammatory, and anticancer activities .
准备方法
Synthetic Routes and Reaction Conditions
Methyl 5,6-dibromo-1H-indole-3-carboxylate can be synthesized by treating methyl indole-3-carboxylate with bromine in acetic acid . This reaction proceeds regioselectively, resulting in the dibromination at the 5 and 6 positions of the indole ring. The reaction conditions typically involve using a stoichiometric amount of bromine and performing the reaction at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Methyl 5,6-dibromo-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 5 and 6 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve using a base such as sodium hydride or potassium carbonate.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted indole derivatives, depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the indole ring.
Coupling Reactions: Products include more complex indole-based molecules with extended conjugation or additional functional groups.
科学研究应用
Methyl 5,6-dibromo-1H-indole-3-carboxylate has several scientific research applications:
作用机制
The mechanism of action of methyl 5,6-dibromo-1H-indole-3-carboxylate varies depending on its specific application. For example, some indole derivatives inhibit enzymes like protein kinases or interact with receptors involved in cell signaling pathways . The exact mechanism for this compound is still under investigation, but it is believed to involve similar interactions with key biological targets.
相似化合物的比较
Similar Compounds
Methyl indole-3-carboxylate: The parent compound without bromine substitution.
5,6,7-Tribromoindole: A related compound with an additional bromine atom at the 7 position.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Uniqueness
Methyl 5,6-dibromo-1H-indole-3-carboxylate is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties. The presence of bromine atoms at the 5 and 6 positions enhances its reactivity in substitution and coupling reactions, making it a valuable intermediate for synthesizing more complex molecules .
属性
IUPAC Name |
methyl 5,6-dibromo-1H-indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2NO2/c1-15-10(14)6-4-13-9-3-8(12)7(11)2-5(6)9/h2-4,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZIFELNGIMSSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=CC(=C(C=C21)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclohexylcyclohexanamine;4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylaminomethyl)butanoic acid](/img/structure/B7944281.png)
![METHYL 2-[3-AMINO-6-METHYL-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-AMIDO]BENZOATE](/img/structure/B7944284.png)
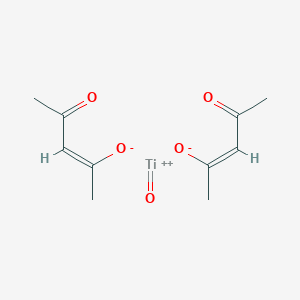
![(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid](/img/structure/B7944309.png)
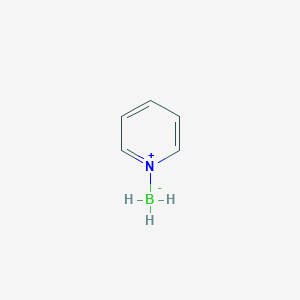
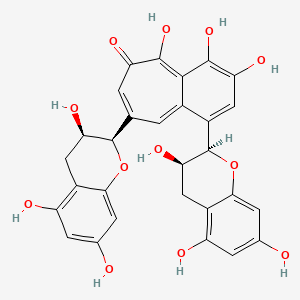
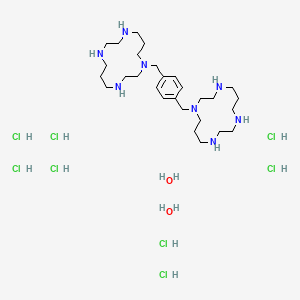
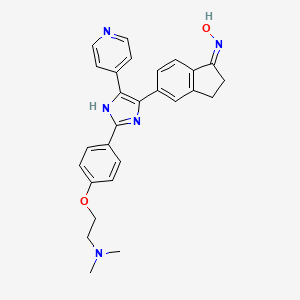
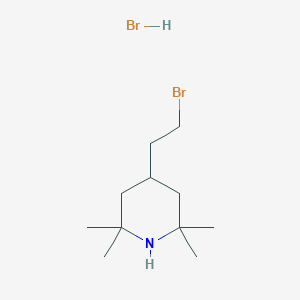
![Methyl 3-[(methylthio)methyl]benzoate](/img/structure/B7944348.png)
